molecular formula C11H13NO B13652098 3-Ethyl-4-(1-hydroxyethyl)benzonitrile

3-Ethyl-4-(1-hydroxyethyl)benzonitrile

Cat. No.: B13652098
M. Wt: 175.23 g/mol
InChI Key: PQYHWCQMODJHEO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, featuring an ethyl group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.

    Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-4-(1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3

InChI Key

PQYHWCQMODJHEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C(C)O

Origin of Product

United States

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